molecular formula C18H16N2O3 B271871 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid

3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid

Numéro de catalogue B271871
Poids moléculaire: 308.3 g/mol
Clé InChI: BQNCTJWJLIVREX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid, also known as PAK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PAK1 is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. Therefore, the inhibition of PAK1 activity has been proposed as a promising strategy for the treatment of cancer and other diseases.

Mécanisme D'action

The mechanism of action of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors involves the inhibition of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid kinase activity, which leads to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors have been shown to have several biochemical and physiological effects. In cancer cells, 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibition leads to the suppression of cell proliferation, migration, and invasion, as well as the induction of apoptosis. Moreover, 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In Alzheimer's disease, 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibition has been shown to improve cognitive function and synaptic plasticity by regulating the activity of downstream signaling pathways involved in neuronal function.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors in lab experiments include their specificity for 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid kinase activity, their ability to inhibit downstream signaling pathways involved in cell proliferation, migration, and survival, and their potential therapeutic applications in various diseases.
The limitations of using 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors in lab experiments include their potential off-target effects, their limited efficacy in certain types of cancer, and their potential toxicity in vivo.

Orientations Futures

The future directions of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitor research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of their efficacy in clinical trials. Moreover, the combination of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors with other therapeutic agents, such as chemotherapy and immunotherapy, should be explored to enhance their efficacy in cancer treatment. Finally, the role of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors in other diseases, such as cardiovascular diseases and neurodegenerative diseases, should be further investigated.

Méthodes De Synthèse

The synthesis of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors involves several steps, starting from the reaction of 2-furylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(aminomethyl)pyridine to give the intermediate product, which is subsequently reacted with 5-bromo-2-hydroxybenzaldehyde to obtain the final product, 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid. The chemical structure of the compound is shown below:

Applications De Recherche Scientifique

3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid is overexpressed in various types of cancer, and its inhibition can lead to the suppression of tumor growth and metastasis. Moreover, 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In addition to cancer, 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors have also been studied for their potential role in the treatment of Alzheimer's disease. 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid has been implicated in the regulation of neuronal function and synaptic plasticity, and its inhibition has been shown to improve cognitive function in animal models of Alzheimer's disease.

Propriétés

Nom du produit

3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid

Formule moléculaire

C18H16N2O3

Poids moléculaire

308.3 g/mol

Nom IUPAC

3-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C18H16N2O3/c21-18(22)15-5-1-4-14(9-15)17-7-6-16(23-17)12-20-11-13-3-2-8-19-10-13/h1-10,20H,11-12H2,(H,21,22)

Clé InChI

BQNCTJWJLIVREX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CN=CC=C3

SMILES canonique

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CN=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.